

An In-depth Technical Guide to the Chemical Structure and Bonding of Dithiobiuret

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Compound of Interest

Compound Name: **Dithiobiuret**

Cat. No.: **B1223364**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and biological interactions of **dithiobiuret**. The information is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced physicochemical properties and biological activities of this organosulfur compound.

Chemical Structure and Bonding

Dithiobiuret, with the chemical formula $\text{HN}(\text{C}(\text{S})\text{NH}_2)_2$, is an organosulfur compound that exists as a colorless solid.^[1] It is soluble in warm water and polar organic solvents.^[1] The molecule is planar, and its structure is characterized by short carbon-sulfur and carbon-nitrogen bond lengths, suggesting the presence of significant multiple bond character.^[1]

Molecular Geometry and Bond Parameters

The molecular structure of **dithiobiuret** has been determined by X-ray crystallography. The key bond lengths are approximately 1.69 Å for the C-S bonds and 1.38 Å for the C-N bonds.^[1] These values are shorter than typical single C-S and C-N bonds, respectively, which is indicative of delocalized π -bonding within the molecule's backbone. A detailed summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data of **Dithiobiuret**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.354(2)
b (Å)	6.818(2)
c (Å)	9.875(3)
β (°)	108.08(2)
Z	4
Bond Lengths (Å)	
S1-C1	1.689(4)
S2-C2	1.691(4)
N1-C1	1.378(5)
N1-C2	1.388(5)
N2-C1	1.320(5)
N3-C2	1.314(5)
**Bond Angles (°) **	
C1-N1-C2	126.8(3)
S1-C1-N1	121.3(3)
S1-C1-N2	124.0(3)
N1-C1-N2	114.7(4)
S2-C2-N1	120.9(3)
S2-C2-N3	124.2(3)
N1-C2-N3	114.9(4)

Data sourced from the crystallographic study by Spofford & Amma (1972).

Tautomerism

Dithiobiuret can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. The primary tautomers are the dithione form, the thiono-thiol form, and the dithiol form. The dithione form is generally considered to be the most stable in the solid state and in solution, though the presence of other tautomers can be influenced by the solvent and pH. Spectroscopic studies are instrumental in identifying the predominant tautomeric forms in different environments.

Experimental Protocols

Synthesis of Dithiobiuret

A common laboratory-scale synthesis of **dithiobiuret** involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide.[\[2\]](#)

Materials:

- N-cyanoguanidine (42 g, 0.5 mole)
- Water (200 ml)
- Hydrogen sulfide gas
- 40% aqueous sodium hydroxide (15 ml)
- Concentrated hydrochloric acid

Procedure:

- Dissolve N-cyanoguanidine in water in a flask equipped for gas inlet and reflux.
- Maintain the solution at 75°C for 12 hours, followed by 65-70°C for an additional 25-30 hours, while continuously passing a slow stream of hydrogen sulfide gas through the solution.[\[2\]](#)
- After the reaction period, allow the deep yellow liquid to cool to 45°C while continuing the hydrogen sulfide stream.

- Make the solution strongly alkaline by adding 40% aqueous sodium hydroxide.
- Filter the solution to remove any suspended impurities.
- Acidify the stirred alkaline filtrate with concentrated hydrochloric acid to precipitate a pale yellow solid.[2]
- Collect the precipitate by filtration, wash with ice water, and press semi-dry.
- Recrystallize the crude product from boiling water to obtain nearly white, lustrous needles of **2,4-dithiobiuret**.[2]

The logical workflow for this synthesis is depicted in the following diagram:



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Caption: Workflow for the synthesis of **dithiobiuret**.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **dithiobiuret**.

Infrared (IR) Spectroscopy

The IR spectrum of **dithiobiuret** exhibits characteristic absorption bands that correspond to its functional groups.

Table 2: Key IR Absorption Bands of **Dithiobiuret**

Wavenumber (cm ⁻¹)	Assignment
3371, 3260, 3156	N-H stretching vibrations
~1600	C=N stretching vibrations
~1400-1500	N-C-N stretching and N-H bending vibrations
~1100-1300	C=S stretching vibrations (thioamide bands)
~730	S-H bending (minor tautomeric forms)

Note: The presence of multiple N-H stretching bands may suggest different hydrogen bonding environments or the presence of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide further insights into the structure of **dithiobiuret**.

Table 3: NMR Chemical Shifts (δ , ppm) of **Dithiobiuret**

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~8.0 - 9.0	broad singlet	-NH-
¹ H	~7.0 - 8.0	broad singlet	-NH ₂
¹³ C	~180	singlet	C=S

Note: Chemical shifts can vary depending on the solvent used. The broadness of the proton signals is often due to quadrupole broadening from the nitrogen atoms and chemical exchange.

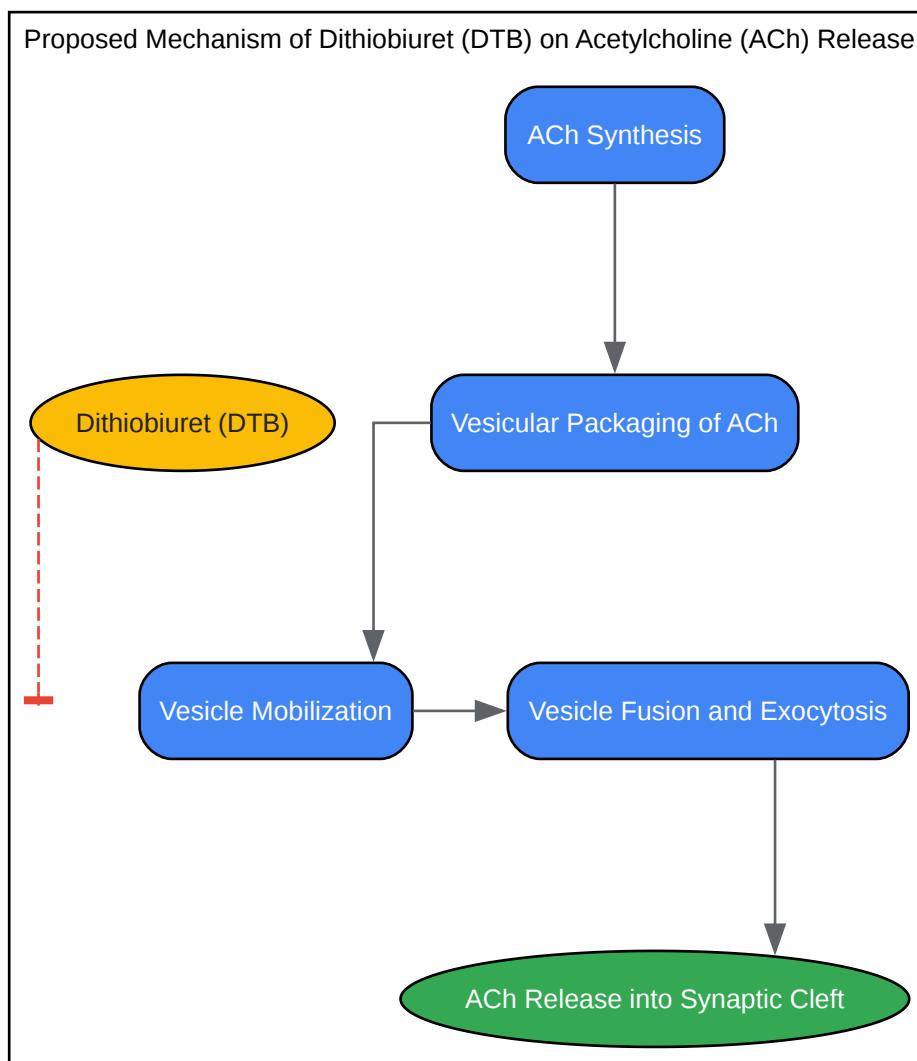
Biological Activity and Signaling Pathways

Dithiobiuret is known to exhibit significant biological activity, most notably its effect on neuromuscular transmission. Chronic administration can lead to delayed-onset neuromuscular weakness.[3][4] This is primarily attributed to its interference with the release of the neurotransmitter acetylcholine (ACh) from motor nerve terminals.[3][4]

Mechanism of Action

Studies have shown that **dithiobiuret** does not directly inhibit the synthesis of acetylcholine.[5] Instead, it appears to disrupt the processes involved in the packaging of acetylcholine into synaptic vesicles or its subsequent release from these vesicles.[3][5] This leads to a reduction in the quantal content of acetylcholine released upon nerve stimulation.[4][5] The proposed mechanism suggests an interruption in the mobilization and/or exocytosis of the vesicular pool of acetylcholine.[3]

The following diagram illustrates the proposed mechanism by which **dithiobiuret** impairs cholinergic neurotransmission.



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Caption: **Dithiobiuret**'s inhibitory effect on acetylcholine release.

This guide provides a foundational understanding of the chemical and biological aspects of **dithiobiuret**. Further research into its tautomeric equilibria and the precise molecular targets of its biological activity will undoubtedly reveal more about this intriguing molecule.

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References

- 1. Dithiobiuret - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations of spontaneous and evoked release of acetylcholine during dithiobiuret-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,4-dithiobiuret treatment in rats on cholinergic function and metabolism of the extensor digitorum longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
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